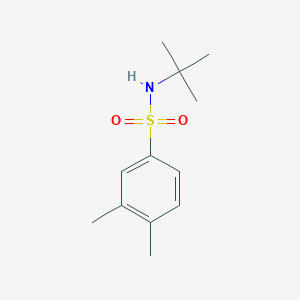
5-chloro-2-ethoxy-N-propylbenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-chloro-2-ethoxy-N-propylbenzenesulfonamide is a chemical compound that is used in scientific research for its potential therapeutic properties. This compound is also known by its chemical formula, C12H18ClNO3S, and is often referred to as CPBS.
Mécanisme D'action
The mechanism of action of 5-chloro-2-ethoxy-N-propylbenzenesulfonamide is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes involved in the inflammatory response.
Biochemical and Physiological Effects:
Studies have shown that 5-chloro-2-ethoxy-N-propylbenzenesulfonamide can reduce inflammation in various animal models. It has also been shown to have an anti-tumor effect in certain types of cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 5-chloro-2-ethoxy-N-propylbenzenesulfonamide in lab experiments is its potential therapeutic properties. However, one limitation is that its mechanism of action is not fully understood, which may make it difficult to develop as a drug.
Orientations Futures
There are several future directions for research involving 5-chloro-2-ethoxy-N-propylbenzenesulfonamide. One area of research could focus on further understanding its mechanism of action, which could lead to the development of more effective drugs. Another area of research could involve testing its potential as a treatment for other inflammatory conditions or types of cancer. Additionally, research could focus on developing more efficient synthesis methods for this compound.
Méthodes De Synthèse
The synthesis of 5-chloro-2-ethoxy-N-propylbenzenesulfonamide involves the reaction of 5-chloro-2-ethoxybenzenesulfonyl chloride with propylamine in the presence of a base. The resulting compound is then purified through recrystallization to obtain the final product.
Applications De Recherche Scientifique
5-chloro-2-ethoxy-N-propylbenzenesulfonamide has been studied for its potential therapeutic properties in various scientific research applications. Some of the areas of research include its use as an anti-inflammatory agent, as well as its potential as a treatment for certain types of cancer.
Propriétés
Nom du produit |
5-chloro-2-ethoxy-N-propylbenzenesulfonamide |
|---|---|
Formule moléculaire |
C11H16ClNO3S |
Poids moléculaire |
277.77 g/mol |
Nom IUPAC |
5-chloro-2-ethoxy-N-propylbenzenesulfonamide |
InChI |
InChI=1S/C11H16ClNO3S/c1-3-7-13-17(14,15)11-8-9(12)5-6-10(11)16-4-2/h5-6,8,13H,3-4,7H2,1-2H3 |
Clé InChI |
TWHTXPMBSNHMDA-UHFFFAOYSA-N |
SMILES |
CCCNS(=O)(=O)C1=C(C=CC(=C1)Cl)OCC |
SMILES canonique |
CCCNS(=O)(=O)C1=C(C=CC(=C1)Cl)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















